molecular formula C11H7N3O B14172337 Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one CAS No. 923012-49-1

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one

Cat. No.: B14172337
CAS No.: 923012-49-1
M. Wt: 197.19 g/mol
InChI Key: FSABQAYIAYDFOA-UHFFFAOYSA-N
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Description

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system that includes a pyridine ring and a naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminopyridine with suitable diketones or β-ketoesters can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production, especially for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure and the position of the nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and development.

Properties

CAS No.

923012-49-1

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

5H-pyrido[3,4-c][1,5]naphthyridin-6-one

InChI

InChI=1S/C11H7N3O/c15-11-8-6-12-5-3-7(8)10-9(14-11)2-1-4-13-10/h1-6H,(H,14,15)

InChI Key

FSABQAYIAYDFOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=NC=C3)C(=O)N2)N=C1

Origin of Product

United States

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